![molecular formula C27H25ClFN5O2 B609667 N-[4-(3-chloro-4-fluoroanilino)-7-[2-(3-oxabicyclo[3.1.0]hexan-6-yl)ethynyl]quinazolin-6-yl]-4-(dimethylamino)but-2-enamide CAS No. 1398833-56-1](/img/structure/B609667.png)
N-[4-(3-chloro-4-fluoroanilino)-7-[2-(3-oxabicyclo[3.1.0]hexan-6-yl)ethynyl]quinazolin-6-yl]-4-(dimethylamino)but-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NT113 is a pan-ERBB inhibitor with high brain penetrance. NT113 inhibits the growth of glioblastoma xenografts with EGFR amplification. NT113 is active against GBM xenografts in which wild-type EGFR or EGFRvIII is highly expressed. NT113 has inhibitory activity, both in vivo and in vitro, on ERBB family member phosphorylation, as well as on the phosphorylation of downstream signaling mediator Akt. NT113 may be potentially useful in treating patients with GBM.
Applications De Recherche Scientifique
Antimicrobial Activity
N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives, which are structurally similar to the compound , have demonstrated potential in antimicrobial activity. These compounds have shown effectiveness against various bacterial and fungal strains, including antibiotic-resistant E. coli strains (Babu, Srinivasulu, & Kotakadi, 2015).
Cancer Research
A study on novel quinazoline derivatives, closely related to the specified compound, revealed their potential as irreversible dual EGFR/HER2 inhibitors. These compounds, particularly effective against lung cancer xenografts in mice models, have shown promise in overcoming resistance problems in EGFR inhibitors (Das et al., 2020).
Molecular Imaging
Quinazoline derivatives, akin to the compound , have been explored as potential positron emission tomography (PET) biomarkers for molecular imaging of epidermal growth factor receptor (EGFR)-positive tumors. These compounds have shown high potency towards the EGFR, indicating their potential in cancer imaging (Mishani et al., 2004).
Antiviral Activities
Quinazolin-4(3H)-one derivatives, similar to the compound in discussion, have been evaluated for their antiviral activities against various viruses, including respiratory and biodefense viruses. These compounds have shown potential in inhibiting replication of avian influenza and other viruses (Selvam et al., 2007).
Antiparkinsonian Agents
Azetidinonyl/thiazolidinonyl quinazolinone derivatives, structurally related to the specified compound, have been synthesized and evaluated as potential antiparkinsonian agents. These compounds have demonstrated promising activity in this domain (Kumar, Kaur, & Kumar, 2012).
Propriétés
Numéro CAS |
1398833-56-1 |
|---|---|
Nom du produit |
N-[4-(3-chloro-4-fluoroanilino)-7-[2-(3-oxabicyclo[3.1.0]hexan-6-yl)ethynyl]quinazolin-6-yl]-4-(dimethylamino)but-2-enamide |
Formule moléculaire |
C27H25ClFN5O2 |
Poids moléculaire |
505.9784 |
Nom IUPAC |
(E)-N-(7-(((1R,5S,6s)-3-oxabicyclo[3.1.0]hexan-6-yl)ethynyl)-4-((3-chloro-4-fluorophenyl)amino)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide |
InChI |
InChI=1S/C27H25ClFN5O2/c1-34(2)9-3-4-26(35)33-24-12-19-25(10-16(24)5-7-18-20-13-36-14-21(18)20)30-15-31-27(19)32-17-6-8-23(29)22(28)11-17/h3-4,6,8,10-12,15,18,20-21H,9,13-14H2,1-2H3,(H,33,35)(H,30,31,32)/b4-3+/t18-,20-,21+ |
Clé InChI |
NQSNDWQDQPMUOC-JTOSHVFGSA-N |
SMILES |
O=C(/C=C/CN(C)C)NC1=C(C#C[C@H]2[C@H]3[C@@H]2COC3)C=C(N=CN=C4NC5=CC(Cl)=C(F)C=C5)C4=C1 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
NT113; NT-113; NT 113. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



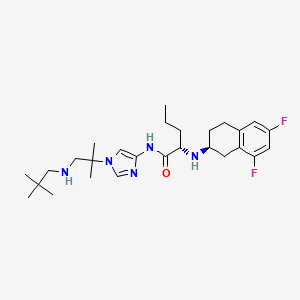
![1-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-(pyridin-2-ylmethyl)urea](/img/structure/B609587.png)
![1-cyclohexyl-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanol](/img/structure/B609589.png)
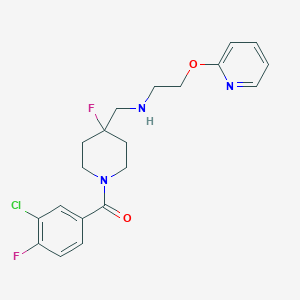
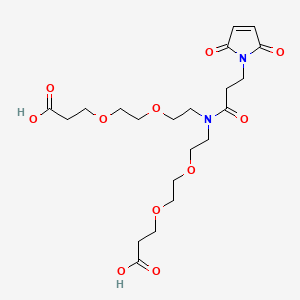
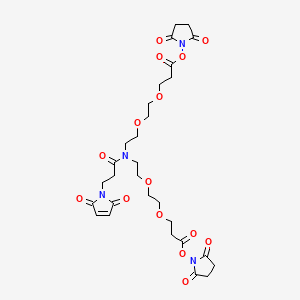
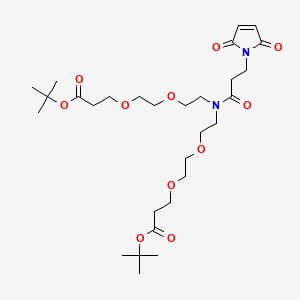
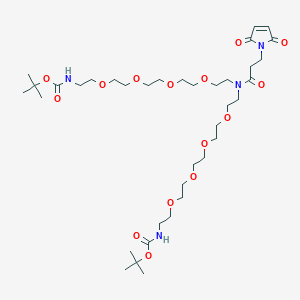
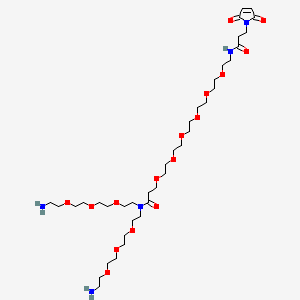
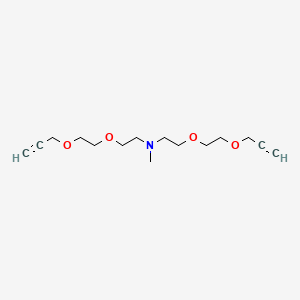
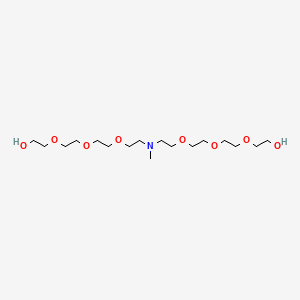
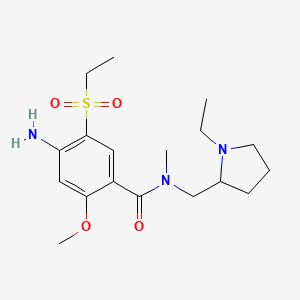
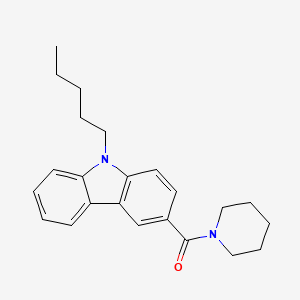
![2-chloro-N-(3-((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)phenyl)acetamide](/img/structure/B609607.png)